Atorvastatin, (3S,5R)-
Overview
Description
Atorvastatin, (3S,5R)-, commonly known as a statin, is a synthetic hydroxymethylglutaryl coenzyme A reductase inhibitor. It is widely used as a lipid-lowering agent to prevent cardiovascular diseases by reducing cholesterol levels in the blood. Atorvastatin is particularly effective in lowering low-density lipoprotein cholesterol and is one of the most prescribed medications for hypercholesterolemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin involves multiple steps, including the Paal-Knorr synthesis and other new synthetic strategies. The process typically starts with the preparation of the optically active side chain, tert-butyl (3R, 5R)-dihydroxyheptanoate, followed by the formation of the lactone ring . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of atorvastatin involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced analytical techniques are employed to monitor the synthesis and detect any impurities .
Chemical Reactions Analysis
Types of Reactions: Atorvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and bioavailability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include hydroxylated and dehydroxylated derivatives, which are crucial for the drug’s pharmacological activity .
Scientific Research Applications
Atorvastatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of statin synthesis and metabolism.
Biology: Research focuses on its effects on cellular processes and gene expression.
Medicine: Atorvastatin is extensively studied for its role in preventing cardiovascular diseases, reducing inflammation, and improving endothelial function.
Industry: It is used in the development of new lipid-lowering agents and in the study of drug interactions and pharmacokinetics
Mechanism of Action
Atorvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to a decrease in low-density lipoprotein cholesterol levels. This reduction results in a compensatory increase in the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .
Comparison with Similar Compounds
- Simvastatin
- Rosuvastatin
- Pravastatin
- Fluvastatin
Comparison: Atorvastatin is unique among statins due to its high potency and long half-life, which allows for effective once-daily dosing. Compared to other statins, atorvastatin has a greater ability to reduce low-density lipoprotein cholesterol levels and improve cardiovascular outcomes. Its effectiveness in reducing non-high-density lipoprotein cholesterol levels is comparable to that of rosuvastatin and simvastatin .
Atorvastatin’s unique pharmacokinetic properties, including its extensive first-pass metabolism and high bioavailability, contribute to its superior efficacy and safety profile .
Properties
IUPAC Name |
(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUURHRXDUEBC-SXOMAYOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237276 | |
Record name | Atorvastatin, (3S,5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887324-52-9 | |
Record name | Atorvastatin, (3S,5R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887324529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atorvastatin, (3S,5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATORVASTATIN, (3S,5R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6MO59C0CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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